molecular formula C12H14BrFO B14651325 1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one CAS No. 52513-93-6

1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one

Cat. No.: B14651325
CAS No.: 52513-93-6
M. Wt: 273.14 g/mol
InChI Key: COLPBNCCTCQGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It features a bromomethyl group and a fluorine atom attached to a phenyl ring, which is further connected to a dimethylpropanone moiety

Synthetic Routes and Reaction Conditions:

    Bromination of 3-fluorotoluene: The synthesis begins with the bromination of 3-fluorotoluene to introduce the bromomethyl group. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions.

    Friedel-Crafts Acylation: The brominated intermediate is then subjected to Friedel-Crafts acylation using 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability.

Types of Reactions:

    Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions:

  • Nucleophilic substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), mild heating.
  • Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
  • Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Major Products:

  • Substituted derivatives (e.g., amines, thioethers)
  • Oxidized products (e.g., carboxylic acids, ketones)
  • Reduced products (e.g., alcohols)

Scientific Research Applications

1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

    Industrial Applications: The compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl and fluorophenyl groups can enhance binding affinity and specificity, while the dimethylpropanone moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

  • 1-[4-(Chloromethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one
  • 1-[4-(Bromomethyl)-3-chlorophenyl]-2,2-dimethylpropan-1-one
  • 1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylbutan-1-one

Comparison:

    1-[4-(Chloromethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group. The bromine atom in the original compound may confer different reactivity and binding properties.

    1-[4-(Bromomethyl)-3-chlorophenyl]-2,2-dimethylpropan-1-one: Similar structure but with a chlorine atom instead of a fluorine atom. The fluorine atom in the original compound may enhance binding affinity and specificity due to its electronegativity.

    1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylbutan-1-one: Similar structure but with a butanone moiety instead of a propanone moiety. The additional carbon in the butanone moiety may influence the compound’s physical and chemical properties.

1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one stands out due to its unique combination of bromomethyl and fluorophenyl groups, which can enhance its reactivity and binding properties in various applications.

Properties

CAS No.

52513-93-6

Molecular Formula

C12H14BrFO

Molecular Weight

273.14 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C12H14BrFO/c1-12(2,3)11(15)8-4-5-9(7-13)10(14)6-8/h4-6H,7H2,1-3H3

InChI Key

COLPBNCCTCQGQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=C(C=C1)CBr)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.